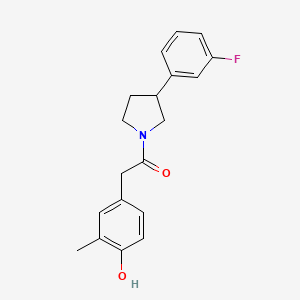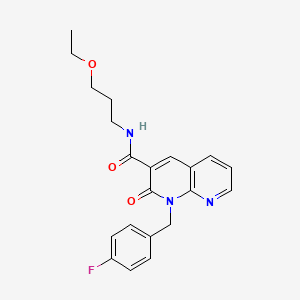
N-(3-ethoxypropyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity against a range of pathogens. For example, pyridonecarboxylic acids, which share a similar naphthyridine core, have shown significant antibacterial activity, indicating the potential of such compounds in developing new antibiotics (Egawa et al., 1984).
Antitumor Agents
Naphthyridine derivatives have also been investigated for their antitumor properties. Structural modifications of these compounds have led to enhanced cytotoxic activity against various tumor cell lines, suggesting their use as potential chemotherapeutic agents. The synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated moderate to potent cytotoxic activities, which could be further optimized for clinical use (Tsuzuki et al., 2004).
Anti-Inflammatory Activity
Research into naphthyridine derivatives has also uncovered compounds with significant anti-inflammatory properties. These compounds were shown to inhibit the secretion of pro-inflammatory cytokines, offering a potential therapeutic strategy for treating inflammatory diseases. Specifically, a naphthyridine derivative demonstrated both in vitro and in vivo anti-inflammatory activity, along with in vitro anticancer potential, making it a candidate for dual-purpose therapeutic development (Madaan et al., 2013).
Synthesis and Characterization
The synthesis and characterization of naphthyridine derivatives have been key areas of research, focusing on developing efficient synthetic routes and understanding their structural properties. These studies provide essential insights into optimizing the biological activities of naphthyridine-based compounds through structural modifications (Tagat et al., 2002).
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-2-28-12-4-11-24-20(26)18-13-16-5-3-10-23-19(16)25(21(18)27)14-15-6-8-17(22)9-7-15/h3,5-10,13H,2,4,11-12,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTGPSMDAMQDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
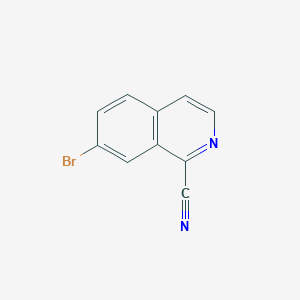
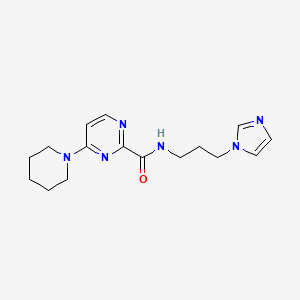


![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2571598.png)
![N-(5-chloro-2-methoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2571602.png)
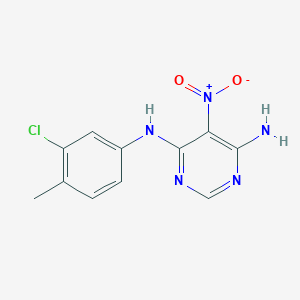
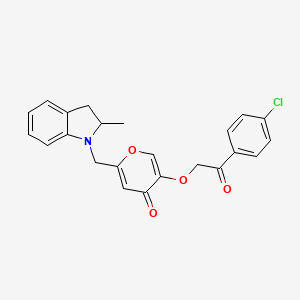
![1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2571605.png)
![3,6-dichloro-N-{3-[(cyclohexanesulfinyl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2571606.png)
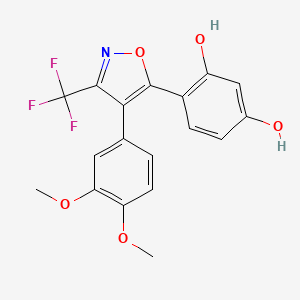

![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2571613.png)
